Perfomedil
Description
Perfomedil (CAS: 92268-40-1; molecular formula: C₁₉H₂₉NO₄) is a synthetic vasodilator derived from its parent compound, buflomedil. It acts as an alpha-adrenergic receptor antagonist, preferentially targeting postjunctional alpha₂-adrenoceptors in vascular smooth muscle while also inhibiting prejunctional alpha₂-adrenoceptors in adrenergic nerves . This dual mechanism enhances vasodilation and modulates neurotransmitter release, making it effective in improving peripheral blood flow. Unlike non-selective alpha-blockers, this compound’s selectivity for alpha₂ receptors may reduce side effects like reflex tachycardia .
Properties
CAS No. |
92268-40-1 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H29NO4/c1-14-7-5-9-20(13-14)10-6-8-16(21)19-17(23-3)11-15(22-2)12-18(19)24-4/h11-12,14H,5-10,13H2,1-4H3 |
InChI Key |
KMXVFCRYIUCLRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Canonical SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Synonyms |
CRL 41 034 CRL 41034 CRL-41034 |
Origin of Product |
United States |
Preparation Methods
Perfomedil can be synthesized through various synthetic routes. One common method involves the reaction of 1-butanone with 3-methyl-1-piperidinyl and 2,4,6-trimethoxyphenyl groups under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Perfomedil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Perfomedil has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-adrenergic blockers.
Biology: this compound is used to study the effects of alpha-adrenergic antagonism on various biological systems.
Mechanism of Action
Perfomedil exerts its effects by antagonizing alpha1- and alpha2-adrenoceptors. In vascular smooth muscle, it acts as a relatively weak alpha-adrenergic blocker with a preferential effect on postjunctional alpha2-adrenoceptors. At adrenergic nerves, it inhibits prejunctional alpha2-adrenoceptors and displaces stored neurotransmitters .
Comparison with Similar Compounds
Buflomedil (Parent Compound)
Buflomedil, the parent compound of Perfomedil, shares a similar pharmacological profile but differs in receptor selectivity. Both compounds antagonize alpha₁- and alpha₂-adrenoceptors, but this compound exhibits stronger preferential activity against alpha₂-adrenoceptors. In canine saphenous vein studies, this compound demonstrated weaker overall alpha-blocking potency but greater specificity for postjunctional alpha₂ receptors compared to buflomedil .
| Parameter | This compound | Buflomedil |
|---|---|---|
| Selectivity | Preferential alpha₂ antagonism | Balanced alpha₁/alpha₂ blockade |
| Potency | Moderate (weaker in vascular muscle) | Higher overall potency |
| Molecular Formula | C₁₉H₂₉NO₄ | Not provided in evidence |
Perhexiline (Vasodilator)
Perhexiline (CAS: 6621-47-2; C₁₉H₃₅N) is another vasodilator but operates via calcium channel blockade rather than adrenoceptor antagonism . Unlike this compound, Perhexiline is non-selective and primarily used for angina pectoris. Its simpler molecular structure (lack of oxygen-containing groups) may contribute to differences in pharmacokinetics and side effect profiles.
| Parameter | This compound | Perhexiline |
|---|---|---|
| Mechanism | Alpha₂-adrenoceptor antagonist | Calcium channel blocker |
| Indications | Peripheral circulation disorders | Angina pectoris |
| Molecular Weight | 335.44 g/mol | 269.49 g/mol |
| Key Side Effects | Hypotension, dizziness | Hepatotoxicity, neuropathy |
Other Alpha-Adrenergic Antagonists
Pharmacokinetic and Pharmacodynamic Considerations
- Absorption/Distribution: this compound’s molecular weight (~335 g/mol) and polar groups (NO₄) suggest moderate bioavailability compared to smaller molecules like Perhexiline .
- Metabolism/Excretion: Limited data, but structural analogs like buflomedil undergo hepatic metabolism, suggesting similar pathways for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
